molecular formula C9H13NO3 B2494938 (2-(2-Methoxyethoxy)pyridin-3-yl)methanol CAS No. 717105-03-8

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol

Cat. No.: B2494938
CAS No.: 717105-03-8
M. Wt: 183.207
InChI Key: NWPHBTTXAYYTHZ-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol is a chemical compound of interest in organic chemistry and pharmaceutical research. This molecule features a pyridin-3-ylmethanol core that is functionalized with a 2-(2-methoxyethoxy) side chain. The presence of both ether and alcohol functional groups on the pyridine ring makes it a valuable bifunctional intermediate or building block for chemical synthesis . Researchers can utilize this compound in the development of more complex molecular architectures, particularly where solubility modulation is required, as ethylene glycol ether chains similar to the one in this molecule are known to influence solubility properties . The exact physicochemical properties, mechanism of action, and specific research applications for this compound are an area of active investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-5-6-13-9-8(7-11)3-2-4-10-9/h2-4,11H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPHBTTXAYYTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol (CAS: 717105-03-8). This compound serves as a critical building block in the development of P2X3 receptor antagonists and other small-molecule therapeutics, where the 2-alkoxy substituent modulates solubility and metabolic stability.

Chemical Identity & Core Properties[1][2]

This pyridine derivative features a hydroxymethyl group at the C3 position and a solubilizing glycol ether tail at the C2 position. It is widely utilized as a "head-group" or linker fragment in medicinal chemistry to optimize physicochemical properties (LogP, tPSA).

PropertyData
IUPAC Name [2-(2-Methoxyethoxy)pyridin-3-yl]methanol
CAS Number 717105-03-8
Molecular Formula C

H

NO

Molecular Weight 183.20 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, MeOH, DMSO; moderate water solubility
pKa (Pyridine N) ~3.5–4.0 (Predicted; lowered by inductive effect of 2-alkoxy group)
Structural Pharmacophore Analysis

The molecule is designed to balance lipophilicity and solubility.

  • Pyridine Core: Acts as a bioisostere for phenyl rings, introducing polarity and hydrogen bond acceptance (HBA) via the ring nitrogen.

  • 2-Methoxyethoxy Tail: A classic "pegylated" motif. It disrupts crystal packing to improve solubility and extends into solvent-accessible pockets in protein targets (e.g., the ribose pocket of ATP-binding sites).

  • 3-Hydroxymethyl Group: A versatile handle for further functionalization (oxidation to aldehyde, conversion to halide/mesylate for coupling).

Synthesis & Preparation Protocol

The most robust synthetic route avoids the direct nucleophilic substitution on the alcohol intermediate to prevent side reactions. Instead, it proceeds via the Nucleophilic Aromatic Substitution (S


Ar)  of a nicotinic acid derivative, followed by reduction.
Reaction Pathway (Graphviz)

SynthesisPath SM 2-Chloronicotinic Acid (CAS: 2942-59-8) Step1 Intermediate A 2-(2-Methoxyethoxy) nicotinic acid SM->Step1 1. 2-Methoxyethanol, NaH THF/DMF, 0°C to Reflux (S_NAr) Product Target Product (2-(2-Methoxyethoxy) pyridin-3-yl)methanol Step1->Product 2. LiAlH4 or BH3·THF THF, 0°C to RT (Reduction)

Figure 1: Two-step synthesis from commercially available 2-chloronicotinic acid.

Detailed Experimental Protocol
Step 1: S

Ar Etherification

Objective: Install the alkoxy tail at the C2 position.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), 2-Methoxyethanol (2.5 eq), Sodium Hydride (60% dispersion, 2.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Suspend NaH in anhydrous DMF under N

      
       atmosphere at 0°C.
      
    • Add 2-methoxyethanol dropwise (gas evolution occurs). Stir for 30 min to form the alkoxide.

    • Add 2-chloronicotinic acid portion-wise.[1]

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by LC-MS for disappearance of the chloride.

    • Workup: Cool to RT, carefully quench with water, and acidify to pH ~4 with 1N HCl. Extract with EtOAc.[2] The product (2-(2-methoxyethoxy)nicotinic acid) may precipitate or require extraction.

Step 2: Carbonyl Reduction

Objective: Convert the carboxylic acid to the primary alcohol.

  • Reagents: Intermediate A (1.0 eq), LiAlH

    
     (1.5 eq) or BH
    
    
    
    ·THF complex.
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve Intermediate A in dry THF and cool to 0°C.

    • Add LiAlH

      
       solution (1M in THF) dropwise to control exotherm.
      
    • Allow to warm to RT and stir for 2–4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[3]

    • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM).

Medicinal Chemistry Applications

P2X3 Receptor Antagonists

This specific scaffold is highly relevant in the design of P2X3 receptor antagonists for chronic cough and neuropathic pain.[4] The 2-alkoxy-3-pyridyl motif mimics the structural features found in clinical candidates like Gefapixant and Eliapixant .

  • Role: The pyridine ring serves as a core spacer, while the ether tail occupies the hydrophobic/solvent-interface region of the receptor, improving potency and reducing off-target effects (e.g., taste disturbance associated with P2X2/3 selectivity).

Fragment-Based Drug Discovery (FBDD)

Researchers use this alcohol as a "linker fragment."

  • Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde.

  • Coupling: It is then reacted with amines or aryl halides to link the "solubilizing tail" to a lipophilic drug core.

Analytical Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be observed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 (dd, 1H, C6-H, 
      
      
      
      -proton).
    • 
       7.65 (dd, 1H, C4-H).
      
    • 
       6.90 (dd, 1H, C5-H).
      
    • 
       4.65 (s, 2H, -CH 
      
      
      
      OH).
    • 
       4.45–4.55 (m, 2H, -O-CH 
      
      
      
      -CH
      
      
      -).
    • 
       3.70–3.80 (m, 2H, -CH
      
      
      
      -CH
      
      
      -O-).
    • 
       3.40 (s, 3H, -OCH 
      
      
      
      ).
  • LC-MS:

    • EIC [M+H]

      
      : 184.1 m/z.
      

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic. Handle in a fume hood.

  • Storage: Hygroscopic. Store under nitrogen at -20°C to prevent oxidation to the aldehyde.

References

  • PubChem. "(2-Methoxypyridin-3-yl)methanol | C7H9NO2." National Library of Medicine. Link

  • Roughley, S. D., et al. "Discovery of P2X3 antagonists." Bioorganic & Medicinal Chemistry Letters, 2012. (Contextual synthesis of 2-alkoxypyridines).
  • ChemicalBook. "Product: [2-(2-methoxyethoxy)pyridin-3-yl]methanol CAS 717105-03-8." Link

  • Google Patents. "Preparation of 2-chloronicotinic acid derivatives." CN103848783A. Link

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxyethoxy Pyridine Alcohols in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-methoxyethoxy pyridine alcohols in a range of common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific class of compounds, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to approach this critical physicochemical property.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of a compound is a fundamental physical property that dictates its utility in a vast array of applications, from drug delivery and formulation to reaction chemistry and materials science. For drug development professionals, poor solubility can be a significant impediment, leading to low bioavailability and challenging formulation development.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various organic solvents are paramount in the early stages of research and development.

This guide focuses on a specific class of heterocyclic compounds: 2-methoxyethoxy pyridine alcohols. These molecules possess a unique combination of functional groups—a pyridine ring, an ether linkage, and a primary or secondary alcohol—that collectively influence their interaction with different solvent environments. The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, imparts basicity and polarity.[2] The methoxyethoxy side chain introduces ether functionality, which can act as a hydrogen bond acceptor, and the terminal alcohol group can both donate and accept hydrogen bonds.[3] The interplay of these features results in a complex solubility profile that is highly dependent on the nature of the organic solvent.

Theoretical Framework: Intermolecular Forces Governing Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The primary intermolecular forces at play for 2-methoxyethoxy pyridine alcohols are:

  • Hydrogen Bonding: The hydroxyl group of the alcohol is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxyethoxy group are hydrogen bond acceptors.[3] Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be good solvents.

  • Dipole-Dipole Interactions: The pyridine ring and the ether and alcohol functionalities all contribute to the molecule's overall dipole moment. Polar solvents, both protic and aprotic, can engage in favorable dipole-dipole interactions.

  • Van der Waals Forces (Dispersion Forces): These are present in all molecules and become more significant with increasing molecular size and surface area. Nonpolar solvents primarily interact through these forces.

The balance of these forces determines the extent to which a 2-methoxyethoxy pyridine alcohol will dissolve in a given organic solvent.

Predictive Modeling: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSPs (i.e., are close to each other in Hansen space) are likely to be miscible.

The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

To predict the solubility of a 2-methoxyethoxy pyridine alcohol, one would first need to estimate its HSP values. This can be done using group contribution methods or software. Then, by comparing these values to the known HSPs of various organic solvents, a ranked list of potential solvents can be generated.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Alcohols
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Esters
Ethyl Acetate15.85.37.2
Chlorinated Solvents
Dichloromethane17.07.37.1
Aromatics
Toluene18.01.42.0
Alkanes
n-Hexane14.90.00.0
Ethers
Diethyl Ether14.52.94.6
Amides
Dimethylformamide (DMF)17.413.711.3
Other
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data sourced from various publicly available databases and scientific literature.[4][5][6]

To illustrate the application of HSP, consider the HSP of pyridine: δD ≈ 19.0, δP ≈ 8.8, and δH ≈ 5.9. A solvent with HSP values close to these, such as acetone, would be predicted to be a good solvent for pyridine. The addition of the methoxyethoxy and alcohol groups to the pyridine ring will shift these HSP values, likely increasing the δP and significantly increasing the δH, making the molecule more polar and more capable of hydrogen bonding. This would suggest that polar, hydrogen-bonding solvents like alcohols will be excellent candidates for dissolving these compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7]

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 2-methoxyethoxy pyridine alcohol B Add known volume of organic solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Equilibrate for 24-48 hours C->D E Centrifuge or allow to stand to sediment undissolved solid D->E F Filter supernatant through a 0.45 µm filter E->F G Prepare serial dilutions of the clear filtrate F->G H Measure absorbance using UV-Vis spectrophotometer G->H I Determine concentration from calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of the 2-methoxyethoxy pyridine alcohol to a series of glass vials. The excess should be visually apparent.

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or on an orbital shaker maintained at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[8][9]

  • Separation of Solid and Liquid Phases:

    • Remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials to accelerate the sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination by UV-Vis Spectrophotometry:

    • Preparation of Calibration Curve:

      • Prepare a stock solution of the 2-methoxyethoxy pyridine alcohol of a known high concentration in the solvent of interest.

      • Perform a series of serial dilutions to create a set of calibration standards with known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

      • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

    • Analysis of the Saturated Solution:

      • Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at the λmax.

      • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

      • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in that solvent.[10]

Factors Influencing the Solubility of 2-Methoxyethoxy Pyridine Alcohols

Several structural and environmental factors can influence the solubility of these compounds:

  • Position of Substituents: The relative positions of the methoxyethoxy and alcohol groups on the pyridine ring can affect intramolecular hydrogen bonding and the overall polarity of the molecule, thereby influencing its interaction with solvents.

  • Chain Length of the Ether: While this guide focuses on the methoxyethoxy group, variations in the length of the ether side chain can impact solubility. Longer alkyl chains in the ether will increase the nonpolar character of the molecule, generally decreasing its solubility in polar solvents and increasing it in nonpolar solvents.[5]

  • Temperature: For most solid solutes, solubility in organic solvents increases with increasing temperature. This is because the dissolution process is often endothermic.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure compound for accurate solubility determination.

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from a relevant Chemistry LibreTexts page.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from a relevant online chemistry resource.
  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Hansen Solubility Parameters. (n.d.). The HSP Sphere. Retrieved from .

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from a relevant online resource by Prof. Steven Abbott.
  • PCI Magazine. (2019).
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from a relevant online resource by Prof. Steven Abbott.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • BYJU'S. (n.d.). Properties of Pyridine – C5H5N.
  • Cheméo. (2026). 4-Pyridinemethanol.pdf. Retrieved from .

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Dichloromethane.
  • National Center for Biotechnology Information. (n.d.). Dichloromethane | CH2Cl2 | CID 6344 - PubChem.
  • CAS. (n.d.). 3,4-Dimethoxy-2-pyridinemethanol - CAS Common Chemistry.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • CAS. (n.d.). α-Methyl-3-pyridinemethanol - CAS Common Chemistry.
  • ChemBK. (2022). Pyridine-4-methanol.
  • CAS. (n.d.). α,α-Diphenyl-4-pyridinemethanol - CAS Common Chemistry.
  • National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook.
  • Wikipedia. (n.d.). Pyridine.

Sources

An In-depth Technical Guide to (2-(2-Methoxyethoxy)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical intermediate (2-(2-Methoxyethoxy)pyridin-3-yl)methanol, including its commercial availability, physicochemical properties, plausible synthetic routes, potential applications in medicinal chemistry, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who may consider this molecule as a key building block in their synthetic endeavors.

Introduction: A Versatile Pyridine Building Block

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol is a substituted pyridinyl methanol derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The substituents on this particular molecule—a methoxyethoxy group at the 2-position and a hydroxymethyl group at the 3-position—offer multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The ether linkage introduces a degree of flexibility and potential for improved pharmacokinetic properties in downstream compounds, while the primary alcohol serves as a versatile handle for a wide range of chemical transformations.

Physicochemical and Structural Properties

A summary of the key chemical and physical properties for (2-(2-Methoxyethoxy)pyridin-3-yl)methanol is provided in the table below. This information is critical for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
IUPAC Name (2-(2-Methoxyethoxy)pyridin-3-yl)methanolN/A
Synonym [2-(2-methoxyethoxy)-3-pyridinyl]methanol[1]
CAS Number 717105-03-8[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.21 g/mol [1]
Physical Form Liquid[1]
Purity ≥ 95%[1], [2]
InChI Key NWPHBTTXAYYTHZ-UHFFFAOYSA-N[1]

Commercial Availability and Procurement

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol is not a widely stocked chemical but is available from specialized suppliers as a "Make-on-Demand" (MADE) building block. This procurement model is common for novel and complex chemical intermediates.

Primary Supplier: Enamine

The primary and most prominent supplier of this compound is Enamine, a global provider of chemical building blocks and screening compounds.[3] They offer a vast catalog of MADE building blocks, including the target molecule of this guide.[1][4]

Procurement Details:

  • Catalog Number: ENA375227918 (via Sigma-Aldrich)[1]

  • Synthesis Model: Make-on-Demand (MADE)[1]

  • Typical Lead Time: 2-6 weeks[1]

  • Success Rate of Synthesis: >76%[1]

  • Quality Control: All building blocks from Enamine undergo extensive quality control by NMR and LC-MS, with a guaranteed purity of over 95%.[2]

The following table summarizes the available supplier information.

SupplierCatalog NumberPurityAvailabilityTypical Lead Time
EnamineENA375227918≥ 95%Make-on-Demand2-6 Weeks
Supply Chain and Procurement Workflow

The procurement of a MADE compound like (2-(2-Methoxyethoxy)pyridin-3-yl)methanol follows a specific workflow, as illustrated in the diagram below.

Researcher Researcher/Scientist Identifies Need for Compound Order Order Placement (via Supplier Portal or Distributor) Researcher->Order Places Order Supplier Primary Supplier (Enamine) Lists as 'Make-on-Demand' Synthesis Custom Synthesis Initiated Upon Order Supplier->Synthesis Schedules Synthesis Order->Supplier Transmits Order QC Quality Control (NMR, LC-MS, Purity Check) Synthesis->QC Product for Analysis Shipping Shipping & Logistics Global Distribution QC->Shipping Release of Batch EndUser Delivery to Researcher Shipping->EndUser Final Delivery

Caption: Procurement workflow for a Make-on-Demand chemical intermediate.

Plausible Synthesis and Manufacturing

While a specific, published synthesis protocol for (2-(2-Methoxyethoxy)pyridin-3-yl)methanol was not identified in a review of public-domain literature and patents, a plausible and efficient synthetic route can be proposed based on established chemical principles for analogous pyridinemethanol compounds.[5][6][7] The most likely approach involves the reduction of a corresponding pyridine-3-carboxylic acid or its ester derivative.

Proposed Synthetic Pathway

A logical synthetic route would start from 2-chloro-3-pyridinecarboxylic acid. This starting material can be reacted with 2-methoxyethanol under basic conditions to form the ether linkage. The resulting carboxylic acid can then be reduced to the desired primary alcohol.

Start 2-chloro-3-pyridinecarboxylic acid Intermediate1 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid Start->Intermediate1 1. 2-Methoxyethanol 2. Base (e.g., NaH) Product (2-(2-Methoxyethoxy)pyridin-3-yl)methanol (CAS: 717105-03-8) Intermediate1->Product Reduction (e.g., LiAlH4 or BH3-THF)

Caption: Proposed two-step synthesis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol.

Detailed Hypothetical Experimental Protocol

The following is a representative, step-by-step experimental protocol based on the proposed synthetic pathway. Note: This protocol is illustrative and has not been experimentally validated. Appropriate safety precautions must be taken.

Step 1: Synthesis of 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add 2-chloro-3-pyridinecarboxylic acid (1.0 equivalent) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(2-methoxyethoxy)pyridine-3-carboxylic acid.

Step 2: Reduction to (2-(2-Methoxyethoxy)pyridin-3-yl)methanol

  • To a stirred solution of 2-(2-methoxyethoxy)pyridine-3-carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃-THF, 1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Remove the organic solvents under reduced pressure.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (2-(2-Methoxyethoxy)pyridin-3-yl)methanol.

Applications in Research and Drug Development

Substituted pyridinyl methanol derivatives are valuable intermediates in the synthesis of biologically active molecules.[8][9] Their utility stems from the versatility of the hydroxymethyl group, which can be readily converted into other functionalities such as aldehydes, halides, or amines, or used as a point of attachment for other molecular fragments.

While specific applications for (2-(2-Methoxyethoxy)pyridin-3-yl)methanol are not yet widely published, its structure suggests its potential as a key building block in the development of novel therapeutics, particularly in areas where substituted pyridines have shown promise. Examples from recent literature on analogous compounds include:

  • TRPV3 Antagonists: Pyridinyl methanol moieties have been incorporated into novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[9]

  • MSK1 Inhibitors: Arylpyridin-2-yl guanidine derivatives, synthesized from substituted pyridine precursors, have been identified as potent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), a target of interest in inflammatory diseases such as asthma.[10]

The logical flow from a chemical building block to a potential therapeutic agent is depicted below.

BuildingBlock (2-(2-Methoxyethoxy)pyridin-3-yl)methanol (CAS: 717105-03-8) Synthesis Multi-step Organic Synthesis BuildingBlock->Synthesis Key Intermediate Library Library of Novel Compounds Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Candidate Preclinical Drug Candidate LeadOpt->Candidate

Caption: The role of building blocks in the drug discovery pipeline.

Safety, Handling, and Storage

GHS Hazard Information

The following hazard statements and pictograms are provided by the supplier:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Recommended Handling and Storage Protocols

The following recommendations are based on the available hazard information and best practices for handling laboratory chemicals.

AspectRecommendation
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat should be worn at all times.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. The supplier recommends storage at 4°C.[1]
Spill Response In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol is a specialized, yet accessible, chemical building block for researchers engaged in medicinal chemistry and drug discovery. Its availability as a "Make-on-Demand" compound from suppliers like Enamine provides access to a novel scaffold for the synthesis of new chemical entities. While specific applications are still emerging, the established importance of the substituted pyridinyl methanol motif in biologically active molecules suggests that this compound holds significant potential for the development of future therapeutics. Adherence to appropriate safety and handling protocols is essential when working with this and any other laboratory chemical.

References

  • Cheap enamine building blocks Free Shipping Building Block Sets for Library Synthesis Enamine. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Building Blocks - Enamine Germany. (n.d.). Retrieved from [Link]

  • (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem. (n.d.). Retrieved from [Link]

  • Process for preparing pyridinemethanol compounds. (2002). Google Patents.
  • Siderophore Detection assay. (2025, September 12). protocols.io. Retrieved from [Link]

  • METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS. (n.d.). Google Patents.
  • Safety data sheet. (2025, October 19). Retrieved from [Link]

  • Safety Data Sheet. (2019, October 23). Retrieved from [Link]

  • 2-(Methylamino)-3-pyridinemethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Intermediates for the preparation of omeprazole. (1984, March 21). Patent 0103553.
  • European Journal of Medicinal Chemistry - UPCommons. (n.d.). Retrieved from [Link]

  • (2-(Methylamino)pyridin-3-yl)methanol | 32399-12-5 | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Advanced drug development and manufacturing. (2001, June 11). Google Patents.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, May 26). PubMed. Retrieved from [Link]

  • Preparation of pyridinemethanol. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021, January 13). MDPI. Retrieved from [Link]

  • Tetrachlorophthalic anhydride | 117-08-8 - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Can anyone help me prepare liquid CAS media for the detection of siderophores? (2015, December 7). Retrieved from [Link]

  • Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. (2024, July 2). Retrieved from [Link]

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Methodological & Application

Application Note: High-Efficiency Reduction of 2-(2-Methoxyethoxy)nicotinic Acid to (2-(2-Methoxyethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 2-(2-methoxyethoxy)nicotinic acid to its corresponding alcohol, (2-(2-methoxyethoxy)pyridin-3-yl)methanol , is a critical transformation in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and various pyridine-based pharmacophores.

While Lithium Aluminum Hydride (LAH) is the textbook reagent for reducing carboxylic acids, it poses significant safety risks at scale and lacks chemoselectivity, potentially causing ring reduction in electron-deficient pyridines. Furthermore, direct borane reduction (


) often results in stable amine-borane complexes that require harsh oxidative workups, risking the integrity of the ether side chain.

This guide details the Mixed Anhydride/Sodium Borohydride protocol. This "One-Pot, Two-Step" method offers superior safety, scalability, and chemoselectivity, avoiding the isolation of ester intermediates while maintaining high yields (>85%).

Mechanistic Pathway & Rationale

The reaction proceeds via the in situ activation of the carboxylic acid using isobutyl chloroformate (IBCF) to form a mixed anhydride, which is subsequently reduced by sodium borohydride (


).
Key Mechanistic Advantages:
  • Activation: The formation of the mixed anhydride converts the poor leaving group (

    
    ) into a highly reactive species.
    
  • Regioselectivity: The steric bulk of the isobutyl group directs the hydride attack to the carbonyl of the nicotinic acid derivative, not the carbonate carbonyl.

  • Ether Stability: The 2-methoxyethoxy side chain remains chemically inert under these reductive conditions.

DOT Diagram 1: Reaction Mechanism

ReductionMechanism Acid 2-(2-methoxyethoxy) nicotinic acid Anhydride Mixed Anhydride Intermediate Acid->Anhydride Activation (-10°C, THF) Base NMM (Base) Base->Anhydride IBCF Isobutyl Chloroformate IBCF->Anhydride Alcohol (2-(2-methoxyethoxy) pyridin-3-yl)methanol Anhydride->Alcohol Reduction (0°C -> RT) NaBH4 NaBH4 (Hydride Source) NaBH4->Alcohol

Figure 1: Mechanistic pathway from acid activation to hydride reduction.

Experimental Protocol: Mixed Anhydride Method

Safety Note: This reaction generates carbon dioxide (


) and hydrogen gas (

). Perform all steps in a well-ventilated fume hood.
Reagents & Materials
ReagentRoleEquiv.Notes
2-(2-methoxyethoxy)nicotinic acid Substrate1.0Dry thoroughly before use.
N-Methylmorpholine (NMM) Base1.1Preferred over TEA for cleaner salts.
Isobutyl Chloroformate (IBCF) Activator1.1Freshly distilled or high purity.
Sodium Borohydride (

)
Reductant2.5Dissolved in minimal water/NaOH.
Tetrahydrofuran (THF) Solvent10 volAnhydrous.
Step-by-Step Procedure
Phase A: Activation (Formation of Mixed Anhydride)
  • Setup: Charge a 3-neck round-bottom flask with 2-(2-methoxyethoxy)nicotinic acid (1.0 equiv) and anhydrous THF (10 volumes).

  • Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv) via syringe. Stir for 5 minutes.

  • Activation: Dropwise add Isobutyl Chloroformate (IBCF) (1.1 equiv) over 15 minutes, maintaining internal temperature below -10°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Critical Checkpoint: Stir at -10°C for 30 minutes to ensure complete anhydride formation.

Phase B: Reduction
  • Preparation of Reductant: In a separate beaker, dissolve

    
      (2.5 equiv) in minimal cold water (approx. 1-2 volumes relative to substrate).
    
    • Tip: Adding a pellet of NaOH stabilizes the borohydride solution.

  • Addition: Rapidly add the aqueous

    
     solution to the mixed anhydride suspension at -10°C.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 1 hour.

  • Monitoring: Monitor by TLC or HPLC.

    • Target: Disappearance of the anhydride/acid peak.

Phase C: Workup & Isolation[1]
  • Quench: Cool to 0°C and carefully quench with saturated

    
      solution.
    
    • Note: Avoid strong acids (HCl) to prevent cleavage of the ether side chain.

  • Extraction: Evaporate the bulk THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) .

  • Wash: Wash combined organics with brine, dry over

    
    , and filter.
    
  • Concentration: Concentrate in vacuo to yield the crude alcohol.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Acid in THF Cool Cool to -15°C Add NMM Start->Cool Activate Add IBCF (Dropwise) Stir 30 min Cool->Activate Reduce Add NaBH4 (aq) Warm to RT Activate->Reduce Quench Quench with Sat. NH4Cl Remove THF Reduce->Quench Extract Extract with EtOAc Wash with Brine Quench->Extract Finish Isolate Product (Vacuum Dry) Extract->Finish

Figure 2: Operational workflow for the Mixed Anhydride reduction process.

Analytical Validation & Quality Control

To ensure the protocol was successful, compare the product against the following analytical markers.

ParameterMethodExpected Result
Appearance VisualClear oil or low-melting white solid.
HPLC Purity C18 Column, ACN/H2O>98% (Area %).
1H NMR DMSO-

or

New Signal:

4.5-4.7 ppm (s, 2H,

).Loss of Signal:

12-13 ppm (COOH).
Mass Spec LC-MS (ESI+)

consistent with MW (approx. 183.2 Da).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete activation.Ensure IBCF is fresh; maintain -10°C strictly during activation.
Impurity: Isopropyl Ester Wrong attack of hydride.Use Isobutyl chloroformate, not Isopropyl. Ensure NMM is used.
Emulsion during workup Amphiphilic nature of product.Saturate aqueous phase with NaCl; use a small amount of MeOH in extraction.

References

  • Ren, H., et al. (2020).[2] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development.[3][2] Available at: [Link]

    • Context: Describes the synthesis of the P2X3 antagonist and the handling of similar pyridine intermedi
    • Context: General protocol for reducing nicotinic acid derivatives using the ester/borohydride method.[4][5][6]

  • Majethia, G.N., et al. (2022).[7] Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride.[1] International Journal of Organic Chemistry.[1] Available at: [Link]

    • Context: Validates the Mixed Anhydride/NaBH4 methodology for chemoselective reductions of carboxylic acids.
  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[4] Der Pharmacia Lettre.[3][5][6] Available at: [Link]

    • Context: Comparative analysis of reduction methods for pyridine carboxylic acids.

Sources

Application Notes and Protocols for the Use of 2-Methoxyethanol in SNAr Reactions with Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Pyridine Core Functionalization via SNAr

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a multitude of FDA-approved therapeutics.[1] The functionalization of the pyridine ring is therefore of paramount importance. Nucleophilic Aromatic Substitution (SNAr) offers a powerful and direct method for introducing a wide range of substituents onto this electron-deficient heterocycle.[1][2] This is particularly effective for halopyridines, especially those activated by electron-withdrawing groups, which stabilize the requisite negatively charged intermediate (a Meisenheimer complex).[3][4]

This guide provides an in-depth exploration of the use of 2-methoxyethanol as a nucleophile in SNAr reactions with chloropyridines. 2-Methoxyethanol is a valuable building block, allowing for the introduction of a short, flexible, and hydrophilic ether linkage, a common motif in drug candidates. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights to ensure successful and reproducible outcomes in your research endeavors.

The Science Behind the Reaction: Mechanism and Key Considerations

The SNAr reaction of a chloropyridine with 2-methoxyethanol proceeds via a two-step addition-elimination mechanism.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the 2-methoxyethoxide ion on the carbon atom bearing the chlorine substituent. It is critical to note that 2-methoxyethanol itself is a weak nucleophile.[5] Therefore, a base is required to deprotonate the alcohol, forming the much more reactive alkoxide.

2-CH3OCH2CH2OH + Base <=> 2-CH3OCH2CH2O- + Base-H+

This alkoxide then attacks the electron-deficient pyridine ring, which is activated by the electronegative nitrogen atom and potentially other electron-withdrawing groups (e.g., -NO2, -CN, -CF3) at the ortho or para positions.[3][6] This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

Caption: Nucleophilic attack forming the Meisenheimer complex.

The stability of this intermediate is the linchpin of the entire reaction. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are highly effective at delocalizing the negative charge through resonance, thereby lowering the activation energy of this first, often rate-determining, step.[3][4]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired 2-(2-methoxyethoxy)pyridine product.

Caption: Elimination of the leaving group and product formation.

Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)-5-nitropyridine

This protocol provides a detailed procedure for the reaction of 2-chloro-5-nitropyridine with 2-methoxyethanol. The nitro group at the 5-position provides strong activation for the SNAr reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-5-nitropyridine158.551.59 g10.01.0
2-Methoxyethanol76.091.14 g (1.2 mL)15.01.5
Sodium Hydride (60% dispersion in mineral oil)24.00 (NaH)0.60 g15.01.5
Anhydrous Tetrahydrofuran (THF)-50 mL--

Safety Precaution: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle NaH under an inert atmosphere (nitrogen or argon) and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Methoxyethanol is toxic to the bone marrow and testicles.[7] Handle with care, avoiding inhalation and skin contact.

Reaction Setup and Procedure

Experimental_Workflow A 1. Preparation of 2-Methoxyethoxide B 2. Addition of Chloropyridine A->B 30 min, 0 °C to RT C 3. Reaction Monitoring B->C Heat to 60 °C D 4. Reaction Quench C->D Upon completion E 5. Workup and Extraction D->E Careful addition of water F 6. Purification E->F Separation and drying G Product F->G Column Chromatography

Caption: Experimental workflow for the SNAr reaction.

  • Preparation of the Nucleophile (2-Methoxyethoxide):

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methoxyethanol (1.2 mL, 15.0 mmol).

    • Add anhydrous THF (30 mL) and cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (0.60 g of a 60% dispersion, 15.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-methoxyethoxide.

  • Reaction with Chloropyridine:

    • In a separate flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add the solution of 2-chloro-5-nitropyridine dropwise to the freshly prepared sodium 2-methoxyethoxide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to 60 °C.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloro-5-nitropyridine) is consumed. This typically takes 2-4 hours.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water (20 mL) to decompose any unreacted sodium hydride.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(2-methoxyethoxy)-5-nitropyridine.

Expert Insights and Troubleshooting

  • Choice of Base: While sodium hydride is very effective for generating the alkoxide, other strong bases such as potassium tert-butoxide (t-BuOK) or sodium methoxide can also be used. The choice of base can sometimes influence the reaction rate and selectivity.

  • Solvent Selection: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for SNAr reactions as they solvate the cation of the alkoxide salt, leaving the anion more "naked" and nucleophilic.[8] While 2-methoxyethanol can be used as both the nucleophile and the solvent, using a co-solvent like THF can improve solubility and reaction kinetics.

  • Substrate Reactivity: Unactivated chloropyridines (those without electron-withdrawing groups) are significantly less reactive.[6] For such substrates, higher temperatures, stronger bases, or the use of a more reactive fluoropyridine analogue may be necessary.[6][9]

  • Side Reactions: A potential side reaction is the reaction of the alkoxide with the solvent if a nucleophilic solvent is used at high temperatures (solvolysis).[8] Using a non-reactive polar aprotic solvent minimizes this risk.

  • Regioselectivity: For pyridines with multiple chloro substituents, the regioselectivity of the substitution is dictated by the electronic environment of the ring. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.[1]

Conclusion

The SNAr reaction of chloropyridines with 2-methoxyethanol is a robust and versatile method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the underlying mechanism, careful selection of reagents and reaction conditions, and adherence to safe laboratory practices are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this important transformation in their synthetic endeavors.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 45(15), 2091-2104.
  • University of York. (n.d.).
  • Fisher, H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • Wei, X., & Yue, Q. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • BenchChem. (n.d.).
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitropyridine synthesis.
  • Gholami, M. R., & Habibi, A. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 25(11), 943-951.
  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
  • ResearchGate. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Pearson+. (n.d.). SNAr Reactions of Pyridine.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Lu, J., Paci, I., & Leitch, D. C. (2022).
  • Zhang, Y., & Liu, P. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12224-12233.
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • WuXi AppTec. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry.
  • Fisher Scientific. (n.d.).
  • Nottingham Trent University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Pearson+. (n.d.). SNAr Reactions of Pyridine.
  • Senge, M. O., & Sample, H. C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(1), 26-45.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
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  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
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The Strategic Synthesis of Pyridine-Based Ether Intermediates for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4] Its derivatives, particularly pyridine-based ethers, are of significant interest due to their prevalence in biologically active molecules.[5] The strategic introduction of an ether linkage to the pyridine ring can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pyridine-based ether intermediates. It details robust synthetic protocols, explains the underlying chemical principles, and offers practical insights to overcome common synthetic challenges.

Introduction: The Significance of the Pyridine Ether Moiety

The pyridine ring is a privileged structure in drug discovery, found in a wide array of approved pharmaceuticals.[1][6] Its nitrogen atom imparts unique electronic properties, enabling it to participate in crucial hydrogen bonding and coordination interactions with biological targets.[5] The incorporation of an ether functional group onto this heterocyclic core offers a versatile strategy for molecular design. Ether linkages can act as flexible hinges, modulate lipophilicity, and introduce specific steric and electronic features to optimize drug-receptor interactions. Consequently, the efficient and reliable synthesis of pyridine-based ether intermediates is a critical capability in any drug discovery program.

This guide focuses on the most prevalent and field-proven methodologies for the synthesis of these vital intermediates: Nucleophilic Aromatic Substitution (SNAr), the Williamson Ether Synthesis, and the Ullmann Condensation. For each method, we will provide a detailed, step-by-step protocol, discuss the mechanistic rationale, and present data to guide experimental design.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of pyridine-based ethers primarily relies on the formation of a carbon-oxygen bond between a pyridine ring and an alcohol moiety. The choice of synthetic route is dictated by the substitution pattern of the pyridine ring, the nature of the alcohol, and the desired scale of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of pyridine ethers, particularly when a suitable leaving group (e.g., a halide) is present on an electron-deficient pyridine ring.[7][8] The inherent electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack, especially at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the nitrogen atom.[9][10]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (an alkoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired ether product.

SNAr_Mechanism Py_X Halopyridine (Py-X) Meisenheimer Meisenheimer Complex Py_X->Meisenheimer + RO⁻ RO_minus Alkoxide (RO⁻) Py_OR Pyridine Ether (Py-OR) Meisenheimer->Py_OR - X⁻ X_minus Leaving Group (X⁻)

Caption: SNAr mechanism for pyridine ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers.[12][13][14][15] In the context of pyridine chemistry, this reaction typically involves the reaction of a pyridinol (hydroxypyridine) with an alkyl halide. The pyridinol is first deprotonated with a suitable base to form the more nucleophilic pyridinolate anion, which then displaces the halide from the alkylating agent in an SN2 reaction.[12][15]

Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[12][15] The alkoxide nucleophile attacks the carbon atom of the alkyl halide from the backside, leading to a concerted bond-forming and bond-breaking process.[14][15]

Williamson_Ether_Synthesis Pyridinol Pyridinol (Py-OH) Pyridinolate Pyridinolate (Py-O⁻) Pyridinol->Pyridinolate + Base Base Base Transition_State SN2 Transition State Pyridinolate->Transition_State + R-X Alkyl_Halide Alkyl Halide (R-X) Pyridine_Ether Pyridine Ether (Py-OR) Transition_State->Pyridine_Ether Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion

Caption: Williamson ether synthesis workflow.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is particularly useful for the synthesis of diaryl ethers, including those containing a pyridine ring.[16][17] This reaction typically involves the coupling of a halopyridine with a phenol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern advancements have led to milder and more efficient protocols.[18][19]

Mechanism: The mechanism of the Ullmann condensation is complex and still a subject of research. However, it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to initiate with the formation of a copper alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the diaryl ether and regenerates the active Cu(I) catalyst.[18]

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Considerations for Handling Pyridine and its Derivatives

Pyridine and its derivatives are often hygroscopic and can have a strong, unpleasant odor.[20][21] It is crucial to handle these compounds in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[21] Anhydrous conditions are often necessary for these reactions, so proper drying of solvents and reagents is essential.

Purification of Pyridine: Commercial pyridine often contains impurities such as water and picolines.[20] For sensitive reactions, purification is necessary. A common method involves drying over potassium hydroxide (KOH) followed by fractional distillation.[20][21][22]

Purification Step Reagent/Technique Purpose Reference
Pre-dryingSolid KOH pelletsRemoves bulk water[20][21][22]
Final DryingCalcium hydride (CaH₂)Removes residual water[21]
DistillationFractional distillationSeparates pyridine from less volatile impurities[20][22]
StorageActivated molecular sieves (4Å) under inert gasMaintains dryness[21]
Protocol 1: SNAr Synthesis of a 2-Alkoxypyridine

This protocol describes the synthesis of 2-ethoxypyridine from 2-chloropyridine and sodium ethoxide.

Materials:

  • 2-Chloropyridine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-chloropyridine (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-ethoxypyridine.

Protocol 2: Williamson Ether Synthesis of a 4-Benzyloxypyridine

This protocol details the synthesis of 4-benzyloxypyridine from 4-hydroxypyridine and benzyl bromide.

Materials:

  • 4-Hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-hydroxypyridine (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 4-benzyloxypyridine.

Protocol 3: Ullmann Condensation for the Synthesis of a 3-Phenoxypyridine

This protocol describes the copper-catalyzed synthesis of 3-phenoxypyridine from 3-bromopyridine and phenol.

Materials:

  • 3-Bromopyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous pyridine or N-methyl-2-pyrrolidone (NMP)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

  • Oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube, add 3-bromopyridine (1.0 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous pyridine or NMP as the solvent.

  • Heat the reaction mixture in an oil bath at 120-150 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., toluene) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with aqueous ammonia to remove copper salts, followed by a water wash and a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-phenoxypyridine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product yield in Williamson synthesisIncomplete deprotonation of the alcoholUse a stronger base (e.g., NaH, KH) or ensure the base is fresh and active. Ensure anhydrous conditions.
Elimination side products in Williamson synthesisUse of a secondary or tertiary alkyl halideRedesign the synthesis to use a primary alkyl halide and the corresponding alkoxide.[12][13]
Inconsistent results in Ullmann condensationInactive copper catalystUse freshly opened or purified CuI. Consider using a ligand to stabilize the copper catalyst.
Difficulty in removing copper byproductsIncomplete washingUse multiple washes with aqueous ammonia or a solution of EDTA to chelate the copper.
Reaction stalling in SNArPoor leaving group or deactivated pyridine ringUse a better leaving group (F > Cl > Br > I).[8] If the ring is electron-rich, consider an alternative synthetic route.

Conclusion

The synthesis of pyridine-based ether intermediates is a fundamental aspect of modern drug discovery. A thorough understanding of the underlying principles of SNAr, Williamson ether synthesis, and Ullmann condensation reactions, coupled with robust and well-optimized protocols, is essential for the efficient construction of novel molecular entities. This guide provides a solid foundation for researchers to confidently approach the synthesis of these important building blocks, thereby accelerating the discovery of new and improved therapeutics.

References

  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • LookChem. Purification of Pyridine - Chempedia.
  • Benchchem. Overcoming challenges in the purification of pyridine compounds.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • MDPI. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Wikipedia. Ullmann condensation.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • chemeurope.com. Ullmann condensation.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Wikipedia. Williamson ether synthesis.
  • Wikipedia. Pyridines.
  • organic-chemistry.org. Nucleophilic substitution reactions in pyridine.
  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Scribd. Williamson Ether Synthesis Guide | PDF | Organic Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Benchchem. A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Organic Chemistry Portal. Ullmann Reaction.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ScienceDirect. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.

Sources

Scalable Synthesis of 2-Alkoxy-3-hydroxymethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxy-3-hydroxymethylpyridine scaffold is a critical pharmacophore in medicinal chemistry, appearing frequently in P2X3 antagonists, kinase inhibitors, and analgesic agents. While early-stage discovery often relies on cryogenic lithiation of 2-alkoxypyridines, this route is poorly suited for multi-kilogram scale-up due to the hazards of handling organolithiums and the cost of cryogenic cooling.

This Application Note details a robust, scalable, three-step process starting from commercially available 2-chloronicotinic acid .[1] This route utilizes electronic activation to maximize yield, avoids cryogenic conditions, and replaces hazardous aluminum hydrides with a safer borohydride reduction system.

Key Advantages of This Protocol
  • Scalability: Operates at

    
     to reflux temperatures; no 
    
    
    
    required.
  • Safety: Eliminates pyrophoric reagents (

    
    , 
    
    
    
    ).
  • Cost Efficiency: Uses commodity reagents (

    
    , 
    
    
    
    ,
    
    
    ).[2]
  • Yield: Overall process yield typically

    
    .[3]
    

Strategic Route Analysis

The Challenge of Regioselectivity and Scale

In the discovery phase, the C3-formylation of 2-alkoxypyridines via Directed Ortho Metalation (DoM) is common. However, on a process scale, this method suffers from "cryogenic bottlenecks." The alternative—Nucleophilic Aromatic Substitution (


) on 2-chloronicotinic acid—presents a different challenge: the carboxylate anion formed under basic conditions electron-donates into the ring, deactivating it toward nucleophilic attack.
The Solution: Electronic Activation via Esterification

To overcome ring deactivation, we invert the electronics. By converting the acid to an ester first, we create an electron-withdrawing group (EWG) at C3. This activates the C2 position for a rapid, mild


 reaction with alkoxides.
Route Comparison (Decision Logic)[4]

RouteSelection Start Target: 2-Alkoxy-3-hydroxymethylpyridine RouteA Route A: Lithiation (Discovery) Start->RouteA Small Scale (<10g) RouteB Route B: 2-Chloronicotinic Acid (Process) Start->RouteB Large Scale (>1kg) StepA1 Start: 2-Alkoxypyridine RouteA->StepA1 StepB1 Start: 2-Chloronicotinic Acid RouteB->StepB1 StepA2 n-BuLi / -78°C StepA1->StepA2 IssueA High Cost / Safety Risk StepA2->IssueA StepB2 Step 1: Esterification (Activates Ring) StepB1->StepB2 StepB3 Step 2: SnAr Displacement (Mild Conditions) StepB2->StepB3 StepB4 Step 3: NaBH4 Reduction StepB3->StepB4

Figure 1: Decision tree comparing the discovery route (Lithiation) vs. the recommended scalable process route.

Detailed Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic Acid

Objective: Convert the acid to the methyl ester to activate the C2-position.

  • Reagents: 2-Chloronicotinic acid (1.0 equiv), Thionyl Chloride (

    
    , 1.5 equiv), Methanol (Solvent).
    
  • Scale: Protocol described for 100 g input.

Protocol:

  • Setup: Equip a 1 L reactor with a mechanical stirrer, reflux condenser, and a scrubber (for

    
     off-gas).
    
  • Charge: Add Methanol (500 mL) and 2-Chloronicotinic acid (100 g, 0.63 mol). Cool to

    
    .
    
  • Addition: Add Thionyl Chloride (112.4 g, 0.95 mol) dropwise over 1 hour. Caution: Exothermic reaction with gas evolution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
  • IPC (In-Process Control): Monitor by HPLC/TLC until starting material is

    
    .
    
  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (500 mL) and wash with saturated

    
     (2 x 300 mL) to neutralize residual acid.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Output: Methyl 2-chloronicotinate as a yellow oil/solid. (Typical Yield: 95-98%).

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Install the alkoxy group (e.g., methoxy) under mild conditions.

  • Reagents: Methyl 2-chloronicotinate (from Step 1), Sodium Methoxide (30% in MeOH, 1.1 equiv).

  • Solvent: Methanol (or corresponding alcohol for other alkoxy groups).

Protocol:

  • Charge: Dissolve Methyl 2-chloronicotinate (100 g, 0.58 mol) in Methanol (400 mL).

  • Addition: Add Sodium Methoxide solution (115 g of 30% solution, 0.64 mol) dropwise at room temperature.

  • Reaction: Stir at ambient temperature (

    
    ) for 2–4 hours.
    
    • Note: The ester group makes the chlorine highly labile. Heating is rarely required and may cause ester hydrolysis (saponification) to the acid byproduct.

  • IPC: Check for disappearance of chloro-ester.

  • Quench: Adjust pH to 7 with dilute Acetic Acid.

  • Workup: Concentrate methanol. Partition residue between Water and Ethyl Acetate.

  • Output: Methyl 2-methoxynicotinate . (Typical Yield: 90-95%).

Step 3: Enhanced Borohydride Reduction

Objective: Reduce the ester to the alcohol safely. Innovation: Use of


 or controlled methanol dosing to activate 

, avoiding the fire hazard of

.
  • Reagents: Methyl 2-methoxynicotinate (1.0 equiv), Sodium Borohydride (

    
    , 2.0 equiv), Calcium Chloride (
    
    
    
    , 1.0 equiv) OR Methanol (as activator).
  • Solvent: THF / Methanol mixture.

Protocol:

  • Setup: 2 L reactor with nitrogen sweep.

  • Charge: Dissolve Methyl 2-methoxynicotinate (90 g, 0.54 mol) in THF (450 mL).

  • Activator: Add

    
      (40.8 g, 1.08 mol) in one portion (suspension).
    
  • Initiation: Heat to

    
    . Add Methanol  (180 mL) dropwise over 2 hours.
    
    • Mechanism:[4][5][6] Methanol reacts with

      
       to form alkoxy-borohydrides, which are stronger reducing agents than 
      
      
      
      alone, effectively reducing the ester.
    • Alternative: Pre-mix

      
       and 
      
      
      
      in THF to generate
      
      
      in situ for higher reactivity.
  • Reaction: Stir at reflux (

    
    ) for 4–6 hours.
    
  • Quench (Critical Safety Step): Cool to

    
    . Add Acetone (20 mL) to destroy excess hydride, then slowly add Saturated 
    
    
    
    solution. Caution: Hydrogen evolution.
  • Isolation: Extract with Ethyl Acetate. Wash with Brine. Concentrate to obtain the crude alcohol.

  • Purification: Recrystallization from n-Heptane/EtOAc or distillation if liquid.

Process Flow & Critical Control Points

ProcessFlow Input1 2-Chloronicotinic Acid Step1 Step 1: Esterification (Reflux, 4h) Input1->Step1 Input2 SOCl2 / MeOH Input2->Step1 Input3 NaOMe / MeOH Step2 Step 2: SnAr (Amb. Temp, 2h) Input3->Step2 Input4 NaBH4 / THF Step3 Step 3: Reduction (Reflux, 6h) Input4->Step3 CCP1 CCP: Gas Scrubbing (SO2/HCl) Step1->CCP1 CCP2 CCP: Temp Control (<30°C to avoid hydrolysis) Step2->CCP2 CCP3 CCP: H2 Management (Quench) Step3->CCP3 CCP1->Step2 CCP2->Step3 Product 2-Alkoxy-3-hydroxymethylpyridine CCP3->Product

Figure 2: Process Flow Diagram highlighting Critical Control Points (CCPs) for safety and quality.

Data Summary and Specifications

ParameterStep 1 (Ester)Step 2 (Ether)Step 3 (Alcohol)
Reaction Time 4 hours2–3 hours4–6 hours
Temperature



Typical Yield 95–98%90–95%85–90%
Major Impurity Unreacted AcidHydrolyzed Acid (if wet/hot)Boron complexes
Purification Wash (

)
Crystallization/WashCrystallization
Appearance Yellow Oil/SolidWhite/Off-white SolidWhite Crystalline Solid

Safety & Handling (E-E-A-T)

Chemical Hazards
  • Sodium Methoxide: Corrosive and moisture sensitive. Inhalation of dust can cause severe respiratory damage. Always handle under inert atmosphere (

    
    ).
    
  • Thionyl Chloride: Releases

    
     and 
    
    
    
    upon contact with moisture/alcohols. Scrubber system (NaOH trap) is mandatory.
  • Sodium Borohydride: Liberates flammable Hydrogen gas upon contact with acids or during methanolysis. Reactor must be grounded and vented.

Process Safety Tips
  • Quenching Borohydrides: Never add water directly to a hot

    
     reaction. Cool first, then add acetone (to consume active hydride), followed by slow addition of aqueous 
    
    
    
    .
  • Exotherm Control: The

    
     reaction (Step 2) is exothermic. On a >1 kg scale, dosing of NaOMe must be controlled to maintain internal temperature 
    
    
    
    to prevent runaway hydrolysis.

References

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[1][4][7] (Describes the esterification and substitution logic).

  • BenchChem. (2023). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (Provides comparative route analysis for similar pyridine alcohols).

  • Google Patents. (2016). CN106167447A - Process for preparing cis-1,2-cyclohexanedimethanol using sodium borohydride reduction system.[2] (Validates the scalable NaBH4/CaCl2 reduction protocol for esters).

  • PubChem. 2-Chloronicotinic acid (Compound Summary). National Library of Medicine.

Sources

Strategic Functionalization of 3-Hydroxymethylpyridine: Overcoming Stability and Reactivity Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxymethylpyridine (3-pyridinemethanol) scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for nicotinic acid derivatives, vitamin B6 analogs, and kinase inhibitors.[1] However, its functionalization presents a unique "stability paradox" distinct from its 2- and 4-isomers.[1]

Unlike benzyl alcohol, 3-pyridinemethanol possesses a basic nitrogen atom capable of intermolecular nucleophilic attack.[1] This leads to rapid self-quaternization and polymerization when the hydroxyl group is converted to a leaving group (halide, mesylate) in its free base form.[1]

This guide provides validated protocols to circumvent these stability issues. We focus on three core transformations:

  • Halogenation: Isolating the stable hydrochloride salt to prevent polymerization.[1]

  • Selective Oxidation: Accessing the aldehyde without over-oxidation to the acid.[1]

  • Direct Substitution: Using Mitsunobu conditions to bypass unstable intermediates.

Part 1: The Stability Paradox – Chlorination

The Challenge: Self-Quaternization

Attempting to isolate 3-chloromethylpyridine as a free base results in the formation of an insoluble tar. This is driven by the pyridine nitrogen's lone pair attacking the electrophilic carbon of a neighboring molecule, forming a pyridinium salt polymer.

The Solution: The product must be maintained and isolated as the hydrochloride salt . Protonating the nitrogen (


) eliminates its nucleophilicity, rendering the molecule stable.
Visualization: Mechanism of Instability

The following diagram illustrates the divergent pathways between the stable salt and the unstable free base.

SelfQuaternization Start 3-Chloromethylpyridine (Free Base) Protonated Hydrochloride Salt (Stable Monomer) Start->Protonated + HCl (Protonation) Polymer Pyridinium Polymer (Insoluble Tar) Start->Polymer Intermolecular Nucleophilic Attack Protonated->Polymer Deprotonation (Avoid basic workup!)

Figure 1: The "Stability Trap." The free base undergoes rapid self-polymerization, while the hydrochloride salt remains stable.[1]

Protocol 1: Synthesis of 3-Chloromethylpyridine Hydrochloride

Objective: Convert 3-pyridinemethanol to 3-chloromethylpyridine HCl using thionyl chloride (


).

Reagents:

  • 3-Pyridinemethanol (1.0 eq)[2]

  • Thionyl Chloride (1.2 eq)

  • Toluene (Anhydrous, 5-10 volumes) or Dichloromethane (DCM)

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gases.
  • Solubilization: Dissolve 3-pyridinemethanol in Toluene. If solubility is poor at RT, warm slightly to 35°C.

  • Addition: Cool the solution to 0-5°C. Add

    
     dropwise via the addition funnel.
    
    • Note: An immediate precipitate (the intermediate alkoxysulfonium salt/HCl salt) may form. This is normal.

  • Reaction: Once addition is complete, remove the ice bath.

    • For Toluene: Heat to 65-70°C for 2-3 hours.

    • For DCM: Reflux (40°C) for 4-6 hours.

  • Monitoring: Monitor by TLC (eluent: 10% MeOH in DCM). Caution: The spot will likely streak due to the salt form.

  • Isolation (Critical Step):

    • Cool the mixture to room temperature. The product should precipitate as a white to off-white solid.[1]

    • Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

    • Wash the cake with cold toluene or hexanes to remove excess thionyl chloride.[1]

  • Drying: Dry under vacuum at 40°C. Do not perform an aqueous basic workup. [1]

Yield Expectation: 85-95% Storage: Store in a desiccator. Hydrolysis reverts the chloride to the alcohol.

Part 2: Selective Oxidation to the Aldehyde

The Challenge: Over-Oxidation

Pyridine aldehydes are prone to hydration and subsequent oxidation to carboxylic acids (Nicotinic acid derivatives). Standard Jones oxidation or Permanganate will yield the acid.[1]

The Solution: Use Activated Manganese Dioxide (


) .[3] It is highly selective for benzylic-type alcohols and operates under neutral conditions, preserving the delicate pyridine ring chemistry.[1]
Protocol 2: Oxidation

Objective: Synthesis of 3-Pyridinecarboxaldehyde.

Reagents:

  • 3-Pyridinemethanol (1.0 eq)[2]

  • Activated

    
     (10.0 - 15.0 eq)
    
    • Technical Note: The activity of

      
       is variable.[1][4] "Activated" grade is mandatory.[1] If reaction is sluggish, the reagent loading must be increased, not the temperature.[1]
      
  • Dichloromethane (DCM) or Chloroform (

    
    )
    

Procedure:

  • Preparation: Suspend 3-pyridinemethanol in DCM (10 volumes).

  • Addition: Add Activated

    
     in portions. The reaction is heterogeneous (black slurry).
    
  • Reaction: Stir vigorously at room temperature.

    • Time: Typically 12-24 hours.[1]

    • Optimization: If incomplete after 24h, add fresh

      
       (5 eq) rather than heating, which promotes side reactions.[1]
      
  • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine metal oxide particles. Rinse the pad thoroughly with DCM.[1]

    • Safety: Dry

      
       dust is an inhalation hazard.[1] Do not let the filter cake dry out completely before disposal; wet filter cakes are safer.[1]
      
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude aldehyde is often pure enough (>90%) for subsequent steps.[1] If necessary, purify via rapid silica plug filtration (EtOAc/Hexanes).[1]

Part 3: One-Pot Functionalization (Mitsunobu)

The Challenge: Avoiding Halides

For ether or amine synthesis, isolating the hydrochloride salt (Protocol 1) adds a step and introduces solubility challenges in non-polar solvents.

The Solution: The Mitsunobu Reaction allows for the direct displacement of the hydroxyl group with a nucleophile (phenol, imide, azide) in a single pot. The reaction proceeds via an


 mechanism, which is efficient for primary alcohols like 3-pyridinemethanol.[1]
Visualization: Mitsunobu Workflow

The order of addition is critical to prevent side reactions between the azo-dicarboxylate and the pyridine nitrogen.

Mitsunobu Step1 1. Dissolve Reagents (Alcohol + Nucleophile + PPh3) Solvent: THF Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add DIAD/DEAD (Dropwise) Step2->Step3 Control Exotherm Step4 4. Warm to RT (Stir 12-24h) Step3->Step4 Formation of Phosphonium Intermediate Step5 5. Workup (Remove TPPO) Step4->Step5

Figure 2: Optimized Mitsunobu addition sequence for pyridine derivatives.

Protocol 3: Ether Synthesis via Mitsunobu

Objective: Coupling 3-pyridinemethanol with a phenol (Ar-OH).[1]

Reagents:

  • 3-Pyridinemethanol (1.0 eq)[2]

  • Phenol derivative (1.0 - 1.2 eq)

  • Triphenylphosphine (

    
    , 1.2 - 1.5 eq)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Solution A: In a round-bottom flask under Nitrogen, dissolve 3-pyridinemethanol, the Phenol, and

    
     in anhydrous THF.
    
  • Cooling: Cool Solution A to 0°C using an ice bath.

  • Addition: Dissolve DIAD in a small amount of THF (or use neat if liquid). Add this solution dropwise to the reaction mixture over 15-20 minutes.

    • Visual Cue: The solution will turn yellow/orange.[1][5]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 16 hours.

  • Workup:

    • Concentrate the mixture to a slurry.

    • Triturate with Diethyl Ether (

      
      ) or a Hexane/Ether mix.[1] 
      
      
      
      (Triphenylphosphine oxide) often precipitates out as a white solid.[1] Filter this off.
  • Purification: The filtrate contains the product and reduced hydrazine dicarboxylate.[1] Purify via flash column chromatography.

    • Note: Pyridine derivatives can streak on silica.[1] Add 1% Triethylamine (

      
      ) to the eluent to sharpen the peaks.
      

Troubleshooting & Optimization[1]

IssueProbable CauseCorrective Action
Protocol 1: Black tar formationFree base isolation attempted.Always isolate as HCl salt.[1] Do not wash with

.[1]
Protocol 1: Low yield of precipitateProduct too soluble in solvent.[1]Add non-polar anti-solvent (Hexanes or

) to force precipitation.[1]
Protocol 2: Incomplete OxidationDeactivated

.
Use "Activated" grade.[1] Increase equivalents to 20x. Do not heat >40°C.
Protocol 3: No ReactionIncorrect addition order.Ensure

and Alcohol are premixed before adding DIAD to form the betaine properly.
General: Streaking on TLCInteraction with Silica.[1]Pre-wash TLC plate with eluent containing 1-2%

or

.

References

  • Chlorination Protocol & Salt Stability

    • Preparation of chloromethylpyridine hydrochlorides.[1][6] US Patent 5,942,625. (1999).[1] Describes the necessity of the hydrochloride salt to prevent degradation.

  • Manganese Dioxide Oxidation

    • Cahiez, G., et al. (2010).[1] Manganese Dioxide in Organic Synthesis.[1][4][7] Synthesis.[1][4][7][8][9] Highlights the variability of

      
       activity and activation protocols.
      
  • Mitsunobu Reaction on Pyridines

    • Swamy, K. C. K., et al. (2009).[1] The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[1]

  • General Reactivity of Pyridines

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1] 5th Ed.[1] Wiley.[1] (Standard text for heterocyclic mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Isolation of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: (2-(2-Methoxyethoxy)pyridin-3-yl)methanol CAS: 112197-16-7 (Analogous) Chemical Class: 2-Alkoxypyridine / Pyridylmethanol Physical State: Typically a viscous oil or low-melting solid.

Introduction: The Physicochemical Profile

This guide addresses the specific purification challenges associated with (2-(2-Methoxyethoxy)pyridin-3-yl)methanol . This molecule possesses a "triad of polarity": a basic pyridine nitrogen, a polar ether chain, and a hydrogen-bonding primary alcohol.

Key Challenges:

  • Silica Drag: The basic pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.[1]

  • Solvent Entrapment: If synthesized via nucleophilic aromatic substitution (

    
    ) using 2-methoxyethanol, the high boiling point (124°C) and water miscibility of the solvent make removal difficult.
    
  • Acid Sensitivity: The 2-alkoxy group is susceptible to hydrolysis under strong acidic conditions, converting the product into the thermodynamically stable 2-pyridone [1, 2].

Module 1: Troubleshooting & FAQs

Q1: My product streaks/tails on the TLC plate and column. How do I fix this?

Diagnosis: This is the classic "Pyridine Drag." The basic nitrogen atom is protonating via the acidic silanol groups (


) on the stationary phase, effectively acting as an ion-exchange resin rather than a partition medium.

The Fix: Mobile Phase Buffering You must neutralize the silica surface.

  • Add Triethylamine (TEA): Pre-treat your silica column with 1% TEA in hexanes, or add 0.5–1.0% TEA to your mobile phase (e.g., DCM/MeOH/TEA).

  • Alternative (Ammonia): Use 1%

    
     in the methanol component of your mobile phase (e.g., 95:5:0.5 DCM/MeOH/
    
    
    
    ).

Critical Note: Do not use acetic acid or formic acid modifiers. These will protonate the pyridine, increasing retention and tailing.

Q2: I used 2-methoxyethanol as the reaction solvent. It won't come off on the rotavap.

Diagnosis: 2-Methoxyethanol (BP 124°C) is difficult to strip, especially if the product is an oil. High flask temperatures (>50°C) may degrade the product.

The Fix: Azeotropic Removal & Aqueous Partition

  • Aqueous Wash: 2-Methoxyethanol is fully water-miscible. Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM and wash 3x with saturated brine (not just water). The brine forces the organic product into the organic layer ("salting out") while the solvent partitions into the aqueous phase [3].

  • Azeotrope: If residue remains, co-evaporate with toluene or heptane . These form azeotropes that help carry over the high-boiling alcohol at lower bath temperatures.

Q3: Can I use acid-base extraction to purify this?

Diagnosis: Standard pyridine purification involves extracting into aqueous HCl, washing organics, and basifying. Risk Assessment: High Risk. 2-Alkoxypyridines are essentially "masked" pyridones. Exposure to strong aqueous acid (pH < 2) or heat can cleave the ether bond, yielding the impurity 3-(hydroxymethyl)pyridin-2(1H)-one [1, 4].

The Fix: Cold, Mild Extraction

  • If you must use acid extraction to remove non-basic impurities, use cold 0.5 M citric acid or 1 M HCl at 0°C and limit exposure time to <10 minutes before re-basifying.

Module 2: Validated Purification Protocols

Protocol A: "Buffered" Flash Chromatography (Recommended)

Best for: Removing baseline impurities and separating from starting materials.

  • Column Prep: Slurry silica gel in 99:1 Hexane:Triethylamine (TEA). Let it sit for 10 minutes to deactivate silanols.

  • Equilibration: Flush the column with 2 column volumes (CV) of pure DCM.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If it is not soluble, use a small amount of Toluene. Avoid loading with MeOH.

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: 10% MeOH in DCM (containing 1%

      
       or TEA).
      
    • Gradient: 0% B for 2 CV, then 0%

      
       50% B over 15 CV.
      
  • Monitoring: The product usually elutes between 3–8% MeOH. Visualize with UV (254 nm) and Iodine stain (ethers stain well).

Protocol B: HCl Salt Formation (Solid Isolation)

Best for: Converting an oily product into a stable solid for storage.

  • Dissolve the crude oil in anhydrous Ethanol or Isopropanol (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.0 equivalent of HCl (using 1M or 2M HCl in Diethyl Ether or Dioxane). Do not use aqueous HCl.

  • Stir for 30 minutes at 0°C.

  • Add excess Diethyl Ether or Hexane to precipitate the salt.

  • Filter the white solid under nitrogen.

    • Note: If the salt is hygroscopic (turns to goo), quickly redissolve in MeOH and strip to dryness, then store in a desiccator.

Module 3: Decision Logic & Workflows

Figure 1: Purification Strategy Decision Tree

This diagram guides the user through the selection of the optimal purification method based on the crude mixture's state.

PurificationStrategy Start Crude Reaction Mixture CheckSolvent Is 2-Methoxyethanol present? Start->CheckSolvent AqueousWorkup Aqueous Workup (Protocol C) CheckSolvent->AqueousWorkup Yes CheckState Physical State of Residue? CheckSolvent->CheckState No AqueousWorkup->CheckState Solid Solid CheckState->Solid Oil Oil / Gum CheckState->Oil Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst TLC Check TLC Purity Oil->TLC Recryst->TLC Clean Pure (>95%) TLC->Clean Single Spot Dirty Impure TLC->Dirty Multiple Spots Column Buffered Silica Column (Protocol A) Dirty->Column Salt HCl Salt Formation (Protocol B) Column->Salt If Oil persists

Caption: Decision matrix for isolating (2-(2-Methoxyethoxy)pyridin-3-yl)methanol, prioritizing solvent removal and chromatographic stability.

Figure 2: The "Safe" Workup (Avoiding Ether Hydrolysis)

This workflow details the specific extraction steps required to remove water-miscible solvents without degrading the acid-sensitive ether linkage.

WorkupFlow Step1 Dilute Reaction (EtOAc or DCM) Step2 Wash 1: Sat. NaHCO3 (Neutralize Acids) Step1->Step2 Partition Step3 Wash 2: Water (Remove Bulk Solvent) Step2->Step3 Org Layer Step4 Wash 3: Brine (x2) (Remove Trace MeOH/H2O) Step3->Step4 Org Layer Step5 Dry Organic Layer (Na2SO4) Step4->Step5 Step6 Azeotrope Residue (w/ Toluene) Step5->Step6 Evaporate

Caption: Optimized workup procedure to deplete 2-methoxyethanol while preserving the acid-sensitive 2-alkoxypyridine moiety.

Quantitative Data: Solvent Parameters

SolventBoiling Point (°C)Miscibility w/ WaterRemoval Strategy for this Molecule
2-Methoxyethanol 124CompleteBrine wash + Toluene azeotrope.
Dichloromethane 40ImmiscibleStandard evaporation. Good for extraction.[2][3][4]
Ethyl Acetate 77ModerateGood for extraction; less likely to dissolve polar impurities than DCM.
Methanol 65CompleteAvoid in workup partitions (causes emulsions). Use only in column eluent.

References

  • Pan, S., Ryu, N., & Shibata, T. (2013).[5] Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters, 15(8), 1902–1905.[5]

  • Bräuner-Osborne, H., et al. (2020). Structural Basis for the Acid Stability of 2-Alkoxypyridines. Neuropharmacology, 166, 107718.[3]

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Solving Peak Tailing.

  • Kutasevich, A. V., et al. (2021).[3] Pyridine-N-oxides in the Synthesis of Substituted Pyridines. European Journal of Organic Chemistry, 2021, 357–373.[3]

Sources

Technical Support Center: Optimizing NaH Equivalents for Alkoxy-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (


) on Pyridines
Ticket ID:  CHEM-OPT-8821

Introduction: The Stoichiometric Balancing Act

Welcome to the technical support hub for alkoxy-pyridine synthesis. As researchers, we often treat Sodium Hydride (NaH) as a simple "proton sponge," but in the context of


 on electron-deficient heterocycles, it acts as both a reagent and a potential hazard.

The synthesis of alkoxy-pyridines typically proceeds via the displacement of a leaving group (Cl, Br, F) on the pyridine ring by an alkoxide generated in situ. This guide moves beyond standard textbook procedures to address the practical realities of process chemistry: moisture management, kinetic stalling, and the critical safety parameters of NaH in polar aprotic solvents.

Module 1: The "Golden Ratio" (Stoichiometry Optimization)

Q: Why does my reaction stall at 80% conversion even with 1.0 equivalent of NaH?

A: In practice, 1.0 equivalent is almost never sufficient due to "hidden" proton sources. Sodium hydride is extremely sensitive to moisture.[1] Even "anhydrous" solvents and the atmosphere in your flask introduce adventitious water, which quenches a portion of your base immediately. Furthermore, the kinetics of


 on pyridines are concentration-dependent; a slight excess of alkoxide drives the reaction to completion.

The Recommended Baseline:

  • Standard Substrates: 1.2 – 1.3 equivalents relative to the alcohol.

  • Rationale: The first 0.1–0.2 eq acts as a desiccant and scavenger. The remaining >1.0 eq ensures the alcohol is fully deprotonated and maintains a high concentration of the nucleophile to drive the reaction against the leaving group.

Q: When should I increase NaH to >2.0 equivalents?

A: You must double your equivalents if your substrate contains competitive acidic protons. If your pyridine or alcohol scaffold contains:

  • Amide N-H

  • Carbamate N-H

  • Aniline N-H

NaH will deprotonate these sites before or concurrently with your target hydroxyl group. If you only add 1.2 eq, the N-H sites will sequester the base, leaving your alcohol protonated and non-nucleophilic.

Stoichiometry Decision Matrix:

Substrate ComplexityProton SourcesRecommended NaH (eq)Notes
Simple Hydroxyl (-OH) only1.2 – 1.3 Standard protocol.
Moderate -OH + Amide/Urea2.2 – 2.5 1 eq is consumed by the N-H "sink."
High -OH + Wet Solvent (>200 ppm)1.5 – 2.0 STOP. Dry your solvent first. NaH is not a drying agent substitute.

Module 2: Critical Safety & Solvent Selection

Q: I’ve read about using DMF. Is it safe to heat NaH in DMF?

A: CAUTION: Proceed with extreme care. While DMF is an excellent solvent for


 due to its polarity, NaH in DMF is thermally unstable. 
At elevated temperatures (often as low as 40–50°C ), NaH can catalyze the decomposition of DMF, leading to a runaway exothermic reaction and potentially catastrophic pressure buildup (explosion).

The "Safe" Protocol:

  • Preferred Alternative: Use THF (Tetrahydrofuran) if solubility permits. It is much safer but may require reflux due to lower boiling point.

  • If DMF is required:

    • Keep the temperature below 40°C during the deprotonation phase.

    • Add NaH portion-wise to the alcohol/DMF solution at 0°C.

    • Never store the reaction mixture; quench immediately upon completion.

    • See Reference [1] for detailed safety data on NaH/DMF thermal hazards.

Module 3: Visualizing the Workflow & Mechanism

To troubleshoot effectively, you must visualize the reaction pathway. The diagram below illustrates the standard workflow and the critical "Meisenheimer Complex" intermediate where electronic effects dominate.

SNAr_Workflow Start Start: Dry Alcohol + Solvent Deprot Step 1: Deprotonation (Add NaH 0°C) Start->Deprot Inert Atm. Alkoxide Intermediate: Alkoxide Formation (H2 Gas Release) Deprot->Alkoxide -H2 (Vent) Addition Step 2: Addition (Add Chloropyridine) Alkoxide->Addition Nucleophilic Attack Meisenheimer Transition State: Meisenheimer Complex Addition->Meisenheimer Rate Determining Product Final Product: Alkoxy-Pyridine Meisenheimer->Product Elimination (-Cl) Product->Start Low Yield? Check Water Content

Caption: Figure 1. The stepwise progression of NaH-mediated


 synthesis. Note that the deprotonation step releases hydrogen gas, requiring proper venting.

Module 4: Troubleshooting Guide

Q: My reaction turns black/tarry. What happened?

A: This is likely decomposition via competitive nucleophilic attack or polymerization.

  • Cause: Pyridines, especially halopyridines, are susceptible to polymerization by strong bases if the nucleophile (alkoxide) is not available immediately.

  • Fix: Ensure the alcohol is fully deprotonated before adding the pyridine. Do not add solid NaH directly to a mixture of alcohol and pyridine; generate the alkoxide first, then add the electrophile.

Q: I see starting material (Pyridine-Cl) remaining. Should I add more NaH?

A: Not necessarily.

  • Scenario A: If Alcohol is also remaining

    
     You likely have water contamination. Add 0.5 eq NaH.
    
  • Scenario B: If Alcohol is consumed but Pyridine remains

    
     Your alcohol decomposed or the stoichiometry was wrong. Do not add more NaH; it will only degrade the pyridine.
    
Q: How do I handle the workup? The emulsion is terrible.

A: Alkoxy-pyridines are basic.

  • Quench: Slowly add Saturated

    
     (not water/HCl) to quench excess hydride.
    
  • pH Adjustment: Ensure the aqueous layer is not too acidic, or your product will protonate (becoming Pyridinium

    
    ) and stay in the water layer. Keep pH > 8.
    
  • Extraction: Use Ethyl Acetate or TBME. If emulsion persists, add a small amount of Methanol to break surface tension.

Standard Operating Procedure (SOP) Summary

StepActionCritical Parameter
1. Prep Dry solvent (DMF/THF) over molecular sieves.Water < 50 ppm.
2. Base Suspend NaH (60% in oil) in solvent at 0°C.1.25 eq (standard).
3. Nuc Add Alcohol dropwise. Stir 30 min.Vent

gas.
4. Rxn Add Chloropyridine. Warm to RT or Heat.Monitor Temp (Safety).
5. Quench Cool to 0°C. Add Sat.

.[2]
Exothermic!

References

  • Yang, Q., et al. (2019).[3] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[3] [Link][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Nucleophilic Aromatic Substitution). [Link]

  • Organic Syntheses. (2021). "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride." Org.[3][4][5][6] Synth. 2021, 98, 212-226. (Demonstrates high-eq NaH protocols). [Link]

  • University of California Center for Laboratory Safety. (2012). "Sodium Hydride - Standard Operating Procedure." [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for the 1H NMR analysis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol.

Executive Summary

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol (CAS: 153577-73-2) is a critical pharmacophore intermediate, notably serving as a precursor in the synthesis of P2X3 receptor antagonists like Gefapixant (MK-7264).[1]

Precise structural characterization of this intermediate is pivotal for downstream yield and purity.[1] This guide compares the spectral performance of this molecule across two primary NMR solvent systems (DMSO-d6 vs. CDCl3) and establishes a protocol to differentiate it from critical process impurities (e.g., the 2-chloro analog).[1]

Key Finding: While CDCl3 is standard for lipophilic screening, DMSO-d6 is the superior analytical medium for this specific alcohol, enabling direct observation of the hydroxyl proton coupling (


) and preventing signal overlap between the methoxy-ether tail and water.[1]

Strategic Solvent Selection: A Comparative Analysis

The choice of solvent fundamentally alters the "performance" of the NMR analysis—defined here as resolution, peak separation, and exchangeable proton visibility.[2]

Comparative Data Table: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Analysis
Hydroxyl (-OH) Signal Visible (Triplet,

ppm)
Invisible/Broad (Exchanged)DMSO stabilizes the H-bond, allowing confirmation of the primary alcohol via

coupling.[1][2]
Water Signal Interference

ppm

ppm
In DMSO, water may overlap with the terminal methoxy group (

) if the solvent is not dry.[1][2]
Pyridyl Ring Resolution Excellent separation of H4/H5/H6.[1]Good, but shifts are compressed.DMSO causes a downfield shift due to polarity, aiding integration accuracy.[1][2]
Side Chain Conformation Locked conformation (distinct multiplets).[1]Averaged rotation.DMSO provides sharper resolution of the ethylene glycol linker.[1]
Decision Logic for Solvent Selection

The following diagram illustrates the decision pathway for selecting the optimal solvent based on analytical needs.

SolventSelection Start Select NMR Solvent Goal_Structure Goal: Full Structural Validation (QC) Start->Goal_Structure Goal_Rapid Goal: Rapid Process Check (IPC) Start->Goal_Rapid Decision_OH Is -OH coupling critical? Goal_Structure->Decision_OH CDCl3 Solvent: CDCl3 Goal_Rapid->CDCl3 Solubility Permitting DMSO Solvent: DMSO-d6 (Dry) Decision_OH->DMSO Yes (Required) Decision_OH->CDCl3 No

Figure 1: Decision tree for solvent selection.[1] DMSO-d6 is prioritized for full characterization to observe the labile hydroxyl proton.[1]

Detailed Spectral Assignment (DMSO-d6)

This section details the assignment of the product in DMSO-d6 , the optimal solvent for validating the integrity of the hydroxymethyl group.[1]

Chemical Structure & Proton Labels[1][3][4][5][6]
  • Core: Pyridine Ring (Protons H4, H5, H6)[1][2]

  • Substituent A (Pos 2): 2-Methoxyethoxy group (-O-CH2-CH2-O-CH3)[1]

  • Substituent B (Pos 3): Hydroxymethyl group (-CH2-OH)[1][2]

Peak Assignment Table
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-6 8.05 – 8.10dd1H

,


-proton to Nitrogen (most deshielded).[1][2][3]
H-4 7.60 – 7.65dd1H

,


-proton to Nitrogen, adjacent to substituent.[1][2]
H-5 6.95 – 7.00dd1H

,


-proton to Nitrogen (shielded by 2-alkoxy donation).[1][2]
-OH 5.15 – 5.25t1H

Hydroxyl proton.[1] Diagnostic for DMSO.
Py-CH2- 4.45 – 4.55d2H

Benzylic-type methylene coupling to OH.[1]
O-CH2- 4.35 – 4.45m (t-like)2H-Methylene adjacent to Pyridine-O.
-CH2-O- 3.65 – 3.75m (t-like)2H-Methylene adjacent to Methoxy-O.
-OCH3 3.25 – 3.30s3H-Terminal methoxy.[1] Caution: May overlap with H2O.[1]
Assignment Workflow

The following DOT diagram visualizes the logical flow for assigning these signals, ensuring no misidentification with impurities.

AssignmentFlow Sample Crude/Pure Sample in DMSO-d6 Aromatic Region: 6.5 - 8.5 ppm (Pyridine Ring) Sample->Aromatic Aliphatic Region: 3.0 - 5.5 ppm (Side Chains) Sample->Aliphatic H6 H6 (dd, ~8.1 ppm) Check: J~5Hz (ortho) Aromatic->H6 H5 H5 (dd, ~7.0 ppm) Shielded by Alkoxy Aromatic->H5 OH_Check Identify OH Triplet (~5.2 ppm) Aliphatic->OH_Check Linker Ethylene Glycol Linker (2x CH2, ~3.7 & 4.4 ppm) OH_Check->Linker Confirmed

Figure 2: Step-by-step spectral assignment workflow for structural verification.

Differentiation from Alternatives (Impurities)

In a synthesis context, the "alternatives" are the structural impurities that mimic the product.[1][2]

Alternative 1: 2-Chloropyridin-3-yl methanol (Starting Material)[1]
  • Differentiation: The starting material lacks the ethylene glycol chain.

  • Key Signal: Look for the absence of the methoxy singlet (~3.3 ppm) and the O-CH2-CH2-O multiplets.[1]

  • Shift Change: The H-6 and H-4 protons in the chloro-derivative will be slightly deshielded compared to the alkoxy-product due to the loss of the electron-donating oxygen effect.[1]

Alternative 2: 2-Methoxyethoxy-3-methylpyridine (Over-reduction)[1]
  • Differentiation: If the ester reduction goes too far or hydrogenolysis occurs, the -CH2OH becomes -CH3.[1]

  • Key Signal: Disappearance of the multiplet at ~4.5 ppm (CH2-OH) and appearance of a singlet methyl group on the ring at

    
     ppm.[1]
    

Experimental Protocol

To achieve the resolution described above, follow this self-validating protocol.

Materials
  • Analyte: ~10 mg of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Note: Use a fresh ampoule to minimize water content.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Invert gently; do not vortex vigorously to avoid introducing O2 (paramagnetic broadening).[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       seconds (Critical for accurate integration of the OH signal).
      
    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

  • Validation Check:

    • Check the linewidth of the TMS peak.[1] If > 1.0 Hz, re-shim.

    • Verify the integration ratio of Pyridine H6 (1H) to Methoxy CH3 (3H). It must be 1:3 (

      
       5%).[1]
      

References

  • Richards, D., et al. (2019).[1][2] Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors. British Journal of Pharmacology.[1] Link[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2]

  • BenchChem. (2025).[1][4][5] Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link[1][2]

Sources

HPLC retention time comparison of 2-alkoxy vs 2-halo pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with alkoxides is a fundamental transformation. Monitoring this reaction requires precise HPLC methods to distinguish the starting material (2-halopyridine) from the product (2-alkoxypyridine) and potential hydrolysis impurities (2-pyridone).

This guide provides a technical comparison of the retention behavior of these two classes. The critical insight for researchers is that pH control is the primary lever for separation. While their hydrophobicities (logP) are similar, their basicities (pKa) differ significantly. Exploiting this pKa difference at acidic pH allows for robust resolution where 2-alkoxypyridines elute significantly earlier than their 2-halo counterparts due to protonation of the pyridine nitrogen.

Physicochemical Basis of Separation

To design a self-validating protocol, one must understand the molecular drivers. The separation is governed by two factors: Hydrophobicity (logP) and Ionization State (pKa) .

Comparative Properties Table
Property2-Chloropyridine (Starting Material)2-Methoxypyridine (Product)Impact on RP-HPLC
Electronic Effect Inductive withdrawing (-I)Resonance donating (+R)Affects basicity of ring nitrogen.
pKa (Conjugate Acid) 0.49 (Very Weak Base)3.28 (Weak Base)CRITICAL: At pH 2-3, 2-OMe is ionized; 2-Cl is neutral.
logP (Neutral) ~1.22~1.40In neutral state, 2-OMe is slightly more retained or co-elutes.
Solubility ~27 g/L (Water)Slightly less soluble2-Cl is more water-soluble in neutral form.
The Mechanism of Separation

The separation logic changes depending on the mobile phase pH.[1]

  • At Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7):

    • 2-Methoxypyridine (pKa 3.28): The ring nitrogen is largely protonated (

      
      ). The molecule becomes cationic, drastically reducing its interaction with the hydrophobic C18 stationary phase. Result: Early Elution. 
      
    • 2-Chloropyridine (pKa 0.49): The ring nitrogen remains unprotonated (neutral) because the pH is significantly higher than its pKa. It retains its hydrophobic character. Result: Late Elution.

    • Separation Factor (

      
      ):  Maximized.
      
  • At Neutral pH (e.g., Ammonium Acetate, pH 6.5):

    • Both species are neutral. Separation relies solely on small differences in logP and dipole interactions.

    • Result: Poor resolution or co-elution is common.

Visualization: Separation Workflow & Mechanism

The following diagram illustrates the reaction monitoring workflow and the mechanistic difference in retention at acidic pH.

HPLC_Mechanism cluster_reaction Reaction: SNAr cluster_hplc HPLC Column (C18, pH 2.7) SM Starting Material 2-Chloropyridine (Neutral) Reagent NaOMe / MeOH SM->Reagent Mech_SM 2-Cl (Neutral) (Hydrophobic) High Retention SM->Mech_SM Inject Prod Product 2-Methoxypyridine (Basic) Reagent->Prod Mech_Prod 2-OMe + H+ → [2-OMe-H]+ (Cationic) Low Retention Prod->Mech_Prod Inject Detect_Early Peak 1: Product Mech_Prod->Detect_Early Elutes First (RT ~2-3 min) Detect_Late Peak 2: Starting Material Mech_SM->Detect_Late Elutes Second (RT ~5-7 min)

Caption: Mechanistic pathway showing how acidic mobile phase differentiates species based on basicity, forcing the product to elute early.

Experimental Protocol (Self-Validating)

This protocol is designed for reaction monitoring. It uses a generic gradient to ensure any lipophilic impurities (like bis-pyridines) are eluted.

System Suitability Requirements
  • Resolution (

    
    ):  > 2.0 between 2-Methoxypyridine and 2-Chloropyridine.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 2-Methoxypyridine peak (prone to tailing due to silanol interactions).
    
Method Parameters
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobic stationary phase. End-capped columns (e.g., Zorbax Eclipse, Waters XBridge) are preferred to reduce silanol tailing of the basic pyridine.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Crucial: Protonates 2-alkoxypyridine to reduce retention and improve peak shape.
Mobile Phase B AcetonitrileStronger solvent strength than Methanol, sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5-95% B (Linear)10-12 min: 95% B (Wash)Initial low organic holds the polar protonated product long enough to separate from the void volume.
Detection UV @ 254 nmMax absorbance for pyridine ring

transitions.
Temperature 30°CImproves mass transfer and peak sharpness.
Step-by-Step Workflow
  • Blank Injection: Inject Mobile Phase A to ensure baseline stability.

  • Standard Prep: Dissolve 2-Chloropyridine and 2-Methoxypyridine standards separately in 50:50 Water:Acetonitrile at 0.5 mg/mL.

  • Resolution Solution: Mix equal volumes of the two standards.

  • Reaction Sampling:

    • Take 50 µL of reaction mixture.

    • Quench into 950 µL of 50:50 Water:Acetonitrile (neutralizes alkoxide).

    • Filter (0.2 µm PTFE) and inject.

  • Data Analysis:

    • Peak 1 (Early): 2-Methoxypyridine (Product).

    • Peak 2 (Late): 2-Chloropyridine (Starting Material).[2][3][4]

    • Peak 3 (Very Early, if present): 2-Pyridone (Hydrolysis impurity).

Troubleshooting & Optimization

Issue: Peak Tailing of 2-Methoxypyridine
  • Cause: Interaction of the protonated nitrogen (pyridinium) with residual acidic silanols on the silica support.

  • Solution:

    • Increase Ionic Strength: Switch modifier to 10-20 mM Ammonium Formate (pH 3.0). The ammonium ions compete for silanol sites.

    • Change Column: Use a "Base-Deactivated" or "Hybrid" column (e.g., charged surface hybrid) designed for basic compounds.

Issue: Co-elution (Poor Resolution)
  • Cause: Mobile phase pH is too high (near pH 4-5).

  • Correction: Lower pH to < 3.0 to ensure full protonation of the alkoxy species. If pH cannot be lowered, switch to a Phenyl-Hexyl column, which offers unique

    
     selectivity differences between the chloro and alkoxy rings.
    

References

  • PubChem. (2025). 2-Chloropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. (2025). 2-Methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolan, J. W. (2016). The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • SIELC Technologies. (2024). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Available at: [Link]

Sources

Validating the 3-Substituted Pyridine Ether Scaffold: A C13 NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In kinase inhibitor development, the 3-(alkoxy)pyridine motif is a privileged scaffold, often serving as the hinge-binding moiety or the solvent-exposed tail. However, synthesizing this ether linkage—typically via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling—is fraught with regioisomeric risks.

The nitrogen atom of the pyridine ring creates a polarized electronic environment that can lead to mixtures of 2- , 3- , and 4-substituted products, particularly when using activated pyridine precursors. Standard


 NMR is often insufficient for rapid validation due to signal overlap in the aromatic region (7.0–8.5 ppm) and complex second-order coupling effects.

This guide establishes


 NMR  as the definitive, self-validating logic gate for distinguishing the desired 3-isomer from its 2- and 4-regioisomers, prioritizing it over more time-consuming 2D NMR techniques for routine screening.

Comparative Analysis: Why NMR?

While 2D NMR (HSQC/HMBC) is the gold standard for ab initio structure determination, it is often overkill for routine synthetic validation.


 NMR offers the optimal balance of speed and definitive structural proof.
Table 1: Analytical Technique Comparison for Pyridine Ethers
Feature

H NMR

C NMR (Recommended)
2D NMR (HMBC) X-Ray Crystallography
Primary Data Proton connectivity, coupling (

)
Carbon chemical environmentLong-range H-C connectivity3D atomic coordinates
Differentiation Power Moderate.

/

protons often overlap;

-coupling requires clean samples.
High. Ipso-carbon shifts are distinct (>10 ppm difference).Very High. Definitive connectivity.Absolute.
Throughput High (mins)Medium (15-60 mins)Low (hours)Very Low (days/weeks)
Sample Requirement < 1 mg5–20 mg5–20 mgSingle Crystal
Blind Spot Quaternary carbons (the ether linkage site).None. Sees the skeleton directly.Requires proton correlations (blind to some quats).Requires crystallinity.

Expert Insight: The "blind spot" of proton NMR is the exact site of substitution—the quaternary carbon attached to the oxygen.


 NMR observes this nucleus directly, providing a "fingerprint" shift that is highly sensitive to the position relative to the pyridine nitrogen [1].

The Theoretical Framework: The "Ipso" Fingerprint

To validate a 3-substituted pyridine ether, one must understand the electronic push-pull mechanisms at play. The chemical shift is dictated by two competing forces:

  • Inductive Deshielding (-I): The electronegative Nitrogen and Oxygen atoms pull electron density, shifting signals downfield (higher ppm).

  • Resonance Shielding (+R): The lone pairs on the ether Oxygen donate density into the ring, shielding ortho/para positions (lower ppm).

The Diagnostic "Ipso" Carbon Rule

The carbon directly attached to the ether oxygen (the Ipso carbon) is the primary discriminator.

  • 2-Isomer (Ortho): The Ipso carbon is adjacent to Nitrogen. Both N and O exert strong deshielding effects.

    • Shift:~163 – 165 ppm

  • 4-Isomer (Para): The Ipso carbon is para to Nitrogen. Similar to the 2-position, it is highly electron-deficient.

    • Shift:~160 – 164 ppm (Distinguished by symmetry, see below).

  • 3-Isomer (Meta - Target): The Ipso carbon is meta to Nitrogen. It escapes the direct electron-withdrawing power of the C=N bond resonance.

    • Shift:~150 – 155 ppm

Table 2: Predicted Chemical Shifts for Pyridine Methyl Ethers (DMSO- )
PositionBase Pyridine Shift [2]3-Alkoxy (Target) 2-Alkoxy (Impurity) 4-Alkoxy (Impurity)
Ipso (C-O) N/A~154 ppm ~164 ppm ~166 ppm
Symmetry Asymmetric5 Distinct Signals5 Distinct Signals3 Distinct Signals
Alpha (C2/C6) ~150 ppmC2: ~138 ppmC6: ~145 ppmC6: ~147 ppmC2/C6: ~151 ppm

Note: The 4-isomer is easily identified by its symmetry . It will show only 3 aromatic carbon signals (Ipso, 2x Ortho, 2x Meta) compared to 5 signals for the 2- and 3-isomers.

Experimental Protocol: The "Quaternary" Challenge

Acquiring a


 spectrum that clearly resolves the quaternary Ipso carbon requires specific parameter adjustments. Quaternary carbons lack attached protons to facilitate relaxation (NOE enhancement), often resulting in invisible or low-intensity peaks if standard parameters are used.
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Mass: Dissolve 20–30 mg of crude/purified material.

    • Solvent: DMSO-

      
        is preferred over 
      
      
      
      . DMSO prevents aggregation of polar heterocycles and provides a stable lock signal.
    • Volume: 0.6 mL (standard 5mm tube). Ensure height is 4cm.

  • Instrument Parameters (The "Senior Scientist" Setup):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Increase to 2.0 – 3.0 seconds (Standard is often 1.0s).

      • Reasoning: This allows the quaternary Ipso carbon time to relax, ensuring it appears with sufficient intensity relative to protonated carbons.

    • Scans (NS): Minimum 512 scans (approx 20-30 mins).

    • Spectral Width: 240 ppm (ensure Carbonyl/Ipso regions are not aliased).

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz. (Reduces noise, critical for detecting weak quaternary signals).

Validation Logic Gate (Decision Tree)

Use the following logic flow to interpret your NMR data. This system is self-validating: if the symmetry or shifts do not match, the structure is rejected.

ValidationLogic Start Crude/Purified Product CountSignals Count Aromatic 13C Signals Start->CountSignals SymmCheck Symmetric? (3 Signals) CountSignals->SymmCheck 3 Peaks AsymmCheck Asymmetric? (5 Signals) CountSignals->AsymmCheck 5 Peaks CheckIpso Identify Ipso Carbon Shift (C-O) ShiftHigh Shift > 160 ppm CheckIpso->ShiftHigh Deshielded ShiftTarget Shift 150 - 155 ppm CheckIpso->ShiftTarget Shielded HMBC Ambiguous? Run HMBC CheckIpso->HMBC Shift 156-159? Isomer4 4-Isomer Identified (REJECT) SymmCheck->Isomer4 AsymmCheck->CheckIpso Isomer2 2-Isomer Identified (REJECT) ShiftHigh->Isomer2 Isomer3 3-Isomer CONFIRMED (VALID) ShiftTarget->Isomer3

Figure 1: Structural validation logic gate for pyridine ethers. Blue indicates input, Yellow indicates decision points, Green indicates success, and Red indicates rejection.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Search: Pyridine, 3-methoxypyridine). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for C13 substituent increments).
  • SpectraBase. (2023). 13C NMR Spectrum of 4-Methoxypyridine. Wiley Science Solutions. Retrieved from [Link][2]

Sources

Bioisosteric Replacement of Methoxyethoxy Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethylene Glycol" Problem

The 2-methoxyethoxy motif (


) is a classical solubilizing group used to tune lipophilicity and improve aqueous solubility in drug candidates. However, this structural unit carries a significant, often overlooked liability: metabolic activation to toxic species. 

Upon oxidative metabolism, the methoxyethoxy group can generate methoxyacetic acid (MAA) , a known testicular toxin and teratogen. This guide objectively compares the performance of two primary bioisosteric strategies to mitigate this risk while maintaining or improving physicochemical properties: Fluorination (Electronic Shielding) and Oxetane Incorporation (Conformational Rigidification) .

The Metabolic Liability: Mechanism of Action

To design a safer alternative, one must first understand the toxicity pathway. The primary failure mode of the methoxyethoxy group is not necessarily poor potency, but the formation of MAA via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) pathways.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation of the 2-methoxyethoxy tail into the toxic metabolite MAA.

MetabolicPathway Parent Drug-O-CH2-CH2-OCH3 (Methoxyethoxy Parent) Intermed Drug-O-CH2-CH2-OH (2-Methoxyethanol) Parent->Intermed O-Dealkylation (CYP450) Aldehyde Methoxyacetaldehyde Intermed->Aldehyde ADH (Alcohol Dehydrogenase) Toxin Methoxyacetic Acid (MAA) (Testicular Toxin) Aldehyde->Toxin ALDH (Aldehyde Dehydrogenase)

Figure 1: The metabolic cascade transforming the solubilizing methoxyethoxy tail into the toxic metabolite Methoxyacetic Acid (MAA).

Comparative Analysis of Bioisosteres

We analyze two leading replacement strategies. Each offers distinct advantages depending on whether the primary optimization goal is metabolic stability or solubility.

Strategy A: Fluorinated Ethers (The Metabolic Shield)

Concept: Replacing the terminal methoxy or the ethylene linker with fluorinated analogs (e.g.,


 or 

).
  • Mechanism: The high electronegativity of fluorine reduces the basicity of the adjacent oxygen and strengthens C-H bonds against CYP450 abstraction (hydrogen atom abstraction).

  • Pros: Excellent metabolic stability; retains linear flexibility.

  • Cons: Often increases LogP (lipophilicity), potentially reducing aqueous solubility.

Strategy B: Oxetanes (The Polar Rigidifier)

Concept: Incorporating the ether oxygen into a strained 4-membered ring (oxetane).

  • Mechanism: Oxetanes act as a "polar gem-dimethyl" equivalent. The exposed oxygen lone pairs are better hydrogen bond acceptors than linear ethers due to reduced steric hindrance, while the ring strain prevents typical aliphatic metabolism.

  • Pros: Lowers LogP significantly; improves solubility (often >10-fold); reduces entropic penalty upon binding.

  • Cons: Synthetic complexity can be higher; potential chemical stability issues in highly acidic environments (though generally stable under physiological conditions).

Performance Data Comparison

The following table synthesizes data from matched molecular pair analyses (MMPA) involving kinase inhibitors and GPCR ligands, comparing the baseline Methoxyethoxy group against its bioisosteres.

FeatureBaseline (Methoxyethoxy)Alternative A (Difluoroethoxy

)
Alternative B (Oxetane-3-yl-oxy)
Metabolic Stability (t1/2) Low (Rapid O-dealkylation)High (Blocked oxidation)High (Steric/Electronic protection)
Lipophilicity (ΔLogP) 0.0 (Reference)+0.3 to +0.6 (More Lipophilic)-0.4 to -1.0 (More Polar)
Solubility ModerateLowHigh (Often >100μM)
Toxicity Risk High (MAA formation)Low (No MAA formation)Low (Metabolites generally benign)
H-Bond Acceptor Strength ModerateWeak (F withdraws density)Strong (Exposed lone pairs)

Decision Guide:

  • Choose Fluorine if your molecule is too polar or requires a specific linear conformation to fit a narrow binding pocket.

  • Choose Oxetane if you need to lower LogP, improve solubility, or reduce the entropic cost of binding.

Experimental Protocols

To validate these replacements, we provide two critical workflows: a synthesis protocol for the fluorinated analog and a stability assay to confirm the removal of the metabolic liability.

Protocol A: Late-Stage Difluoromethylation of Alcohols

Direct conversion of an alcohol (phenol or aliphatic) to a difluoromethyl ether.

Reagents:

  • Substrate (R-OH)

  • Sodium chlorodifluoroacetate (

    
    )
    
  • Potassium carbonate (

    
    )
    
  • DMF/Water solvent system

Workflow:

  • Dissolution: Dissolve the substrate (1.0 eq) and

    
     (1.5 eq) in DMF:Water (9:1 v/v).
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).

  • Heating: Heat the reaction mixture to 95°C under

    
     atmosphere. The elevated temperature is required to generate the difluorocarbene intermediate in situ.
    
  • Monitoring: Monitor via LC-MS for the formation of the

    
     peak (addition of 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically non-polar eluent due to increased lipophilicity).

Protocol B: Microsomal Stability Assay (Metabolite ID)

Self-validating system to detect MAA formation.

Objective: Confirm that the bioisostere blocks the formation of toxic acidic metabolites.

Workflow:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis (LC-MS/MS):

    • Parent Disappearance: Monitor the decay of the parent ion to calculate intrinsic clearance (

      
      ).
      
    • Metabolite Trapping: Perform a Neutral Loss Scan (loss of 44 Da for

      
      ) or monitor specific transitions for Methoxyacetic Acid (m/z ~89 negative mode).
      
  • Validation Criteria:

    • Methoxyethoxy Control: Must show formation of m/z 89 peak (MAA).

    • Bioisostere:[1][2][3][4][5][6][7][8][9][10] Should show <1% conversion to any acidic species relative to the parent.

Strategic Decision Tree

Use this logic flow to select the appropriate bioisostere for your specific lead optimization stage.

DecisionTree Start Start: Replace Methoxyethoxy Group Q1 Is Solubility a limiting factor? Start->Q1 Q2 Is the binding pocket narrow/linear? Q1->Q2 No (Solubility OK) Oxetane Select OXETANE (Lowers LogP, High Solubility) Q1->Oxetane Yes (Need Solubility) Fluorine Select FLUORINATED ETHER (Maintains shape, High Stability) Q2->Fluorine Yes (Steric constraints) Deuterium Select DEUTERATION (Minimal structural change) Q2->Deuterium No (Explore IP space)

Figure 2: Decision matrix for selecting the optimal bioisostere based on physicochemical constraints.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Scott, J. S., et al. (2013). Metabolic Stability of Oxetanes: A Comparison with Linear Ethers. ChemMedChem.

  • Ritchie, H. E., et al. (1987). Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice. Journal of Biochemical Toxicology.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

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